

Application Note: Strategic Fluorination of Diazepane Scaffolds

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Compound of Interest

Compound Name: *tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate*

CAS No.: 1261297-63-5

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From De Novo Synthesis to Late-Stage Functionalization

Part 1: Executive Summary & Strategic Rationale

The diazepane (homopiperazine) ring is a privileged scaffold in drug discovery, featuring prominently in kinase inhibitors, GPCR ligands (e.g., Suvorexant analogs), and CNS agents. However, the 7-membered ring often suffers from rapid metabolic clearance via oxidative dealkylation and high conformational entropy, which can reduce target binding affinity.

Fluorine insertion addresses these liabilities by:

- **Blocking Metabolism:** gem-Difluorination at C-H oxidation sites (typically to the nitrogen) drastically increases metabolic stability.
- **Conformational Locking:** The gauche effect of C-F bonds can pre-organize the flexible 7-membered ring into a bioactive conformation.

- pKa Modulation: Fluorine reduces the basicity of proximal amines, improving membrane permeability (LogD).

This guide details three distinct protocols for fluorinating diazepanes, ranked by stage of application: De Novo Assembly (early-stage), Deoxyfluorination (stereoselective mid-stage), and Lactam Activation (late-stage).

Part 2: Method A - De Novo Assembly (The "Safe" Route)

Best For: Creating gem-difluorinated scaffolds on multigram scale. Mechanism: Cyclization of pre-fluorinated linear building blocks.

Scientific Rationale

Direct fluorination of an existing diazepane ring is often non-regioselective due to the presence of two similar nitrogens. The most robust strategy is to "build" the fluorine into the ring using commercially available fluorinated precursors. This method avoids the harsh oxidants required for late-stage C-H fluorination.

Experimental Protocol: gem-Difluoro-1,4-diazepane Synthesis

This protocol utilizes a Reformatsky-type reaction followed by amide reduction.

Reagents:

- Ethyl bromodifluoroacetate
- Ethylenediamine (or substituted diamine)
- Borane-THF complex ()
- Solvents: Ethanol, THF

Step-by-Step Workflow:

- Condensation (Michael-Type/Amidation):
 - Dissolve ethylenediamine (1.0 equiv) in EtOH (0.5 M) at 0°C.
 - Dropwise add ethyl bromodifluoroacetate (1.1 equiv). Note: The difluoromethylene group activates the ester, making it highly electrophilic.
 - Stir at RT for 4 hours, then reflux for 12 hours to drive the second cyclization step (formation of the lactam).
 - Checkpoint: Monitor by LC-MS. Intermediate mass should correspond to the fluorinated diazepam-5-one.
 - Concentrate and purify via flash chromatography (DCM/MeOH).
- Lactam Reduction:
 - Suspend the fluorinated lactam in anhydrous THF under
 - Add
 - (3.0 equiv) dropwise at 0°C. Caution: Gas evolution.
 - Reflux for 16 hours.
 - Quench: Cool to 0°C and carefully add MeOH, followed by 6N HCl. Reflux for 1 hour to break the boron-amine complex.
 - Neutralize with NaOH and extract into DCM.
- Validation:
 - NMR: Look for a singlet (or AB quartet if chiral) around -100 to -110 ppm.

Workflow Visualization



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Part 3: Method B - Deoxyfluorination (Stereoselective Route)

Best For: Introducing a single fluorine atom with defined stereochemistry (e.g., replacing an -OH group). Reagents: DAST, Deoxo-Fluor, or XtalFluor-E.

Scientific Rationale & The "Aziridinium Trap"

Deoxyfluorination of amino-alcohols is notorious for rearrangement. The nitrogen lone pair can attack the activated alcohol (leaving group) faster than the fluoride ion, forming an aziridinium intermediate. Opening of this ring by fluoride often leads to ring contraction (piperidine formation) or isomeric mixtures.

Critical Control: You must reduce the nucleophilicity of the nitrogen.

- Strategy A: Protonation (perform reaction in HF/amine salts).
- Strategy B: Electron-withdrawing protecting groups (Cbz, Boc, Tosyl) on the nitrogen.

Experimental Protocol: Stereoinvertive Fluorination with DAST

Substrate: 6-hydroxy-1,4-diazepane (N-protected).

- Preparation:
 - Ensure the diazepane nitrogens are protected (e.g., -di-Boc-6-hydroxy-1,4-diazepane).
 - Dissolve substrate in anhydrous DCM in a plastic/Teflon vessel. Glass is acceptable for short times, but HF generation can etch glass over long reactions.
- Reagent Addition:
 - Cool to -78°C .
 - Add DAST (Diethylaminosulfur trifluoride) (1.5 equiv) dropwise.
 - Why -78°C ? To prevent elimination (olefin formation) which is a common side reaction in 7-membered rings.
- Reaction:
 - Allow to warm to RT slowly over 4 hours.
 - Monitoring:

NMR. Disappearance of DAST peaks and appearance of product signal (approx -170 to -190 ppm for secondary F).
- Quench (Safety Critical):
 - Cool to 0°C .
 - Add saturated aqueous
very slowly.
 - Warning: Vigorous effervescence.
- Stereochemistry:

- This reaction proceeds via

, resulting in inversion of configuration at the carbon center.

Mechanism & Troubleshooting Diagram



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Part 4: Method C - Electrophilic Fluorination of Lactams (Late-Stage)

Best For: Functionalizing complex diazepane scaffolds where de novo synthesis is impossible.
Reagents: NFSI (N-Fluorobenzenesulfonimide) or Selectfluor.

Scientific Rationale

Direct C-H fluorination of amines is chemically difficult due to oxidation of the nitrogen. However, many diazepamans are synthesized via a lactam (diazepanone) intermediate. The

-position of the lactam carbonyl is acidic and can be deprotonated to form an enolate, which reacts cleanly with electrophilic fluorine sources.

Experimental Protocol

Substrate: 1,4-diazepan-2-one derivative.

- Enolate Formation:

- Dissolve the lactam (1.0 equiv) in anhydrous THF.
- Cool to -78°C .
- Add LiHMDS or LDA (1.1 equiv) dropwise. Stir for 30 mins to ensure full enolization.
- Fluorination:
 - Dissolve NFSI (1.2 equiv) in THF.
 - Add the NFSI solution to the enolate at -78°C .
 - Note: NFSI is preferred over Selectfluor here because Selectfluor is insoluble in THF; NFSI allows for a homogeneous low-temp reaction.
- Workup:
 - Quench with saturated
at -78°C .
 - Extract with EtOAc.
 - Product is an
-fluoro lactam.
- Reduction (Optional):
 - If the final target is the amine, reduce the fluoro-lactam using
(as in Method A).
 - Caution: The
-fluorine is susceptible to elimination during reduction if the temperature is too high. Keep reduction mild (0°C to RT).

Part 5: Comparative Analysis



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Part 6: References

- Nalikezhathu, A., et al. (2023).[1] "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters. [Link](#)
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- [5. researchgate.net \[researchgate.net\]](#)
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